molecular formula C14H19ClF2N2O2 B2400330 Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride CAS No. 1823395-51-2

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride

Cat. No.: B2400330
CAS No.: 1823395-51-2
M. Wt: 320.76
InChI Key: ROOKGUFHYBTDNY-UHFFFAOYSA-N
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Description

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H19ClF2N2O2 and a molar mass of 320.76 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with two fluorine atoms and a benzyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a ketone or aldehyde, which undergoes cyclization.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment for large-scale synthesis.

Chemical Reactions Analysis

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the benzyl group or other substituents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:

    Benzyl ((4-fluoropiperidin-3-yl)methyl)carbamate hydrochloride: This compound has only one fluorine atom, which may result in different chemical and biological properties.

    Benzyl ((4,4-dichloropiperidin-3-yl)methyl)carbamate hydrochloride: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions.

    Benzyl ((4,4-difluoropiperidin-3-yl)methyl)urea hydrochloride: This compound has a urea group instead of a carbamate group, which can affect its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2.ClH/c15-14(16)6-7-17-8-12(14)9-18-13(19)20-10-11-4-2-1-3-5-11;/h1-5,12,17H,6-10H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOKGUFHYBTDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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